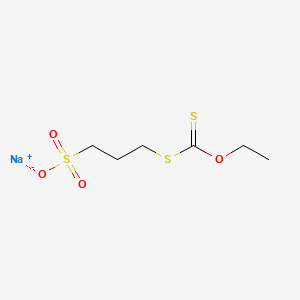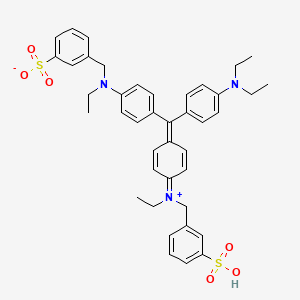
(S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a chlorine and fluorine atom on the phenyl ring, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-4-fluorophenylboronic acid.
Coupling Reaction: The boronic acid undergoes a Suzuki-Miyaura coupling reaction with an appropriate amino acid derivative to form the desired product. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino acid moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the amino acid moiety.
科学的研究の応用
(S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- **(S)-2-Amino-3-(3-chlorophenyl)propanoic acid
- **(S)-2-Amino-3-(4-fluorophenyl)propanoic acid
- **(S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid
Uniqueness
(S)-2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride is unique due to the simultaneous presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
15065-41-5 |
|---|---|
分子式 |
C9H10Cl2FNO2 |
分子量 |
254.08 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChIキー |
DUZJLGOZHYAJQE-QRPNPIFTSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Cl)F.Cl |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



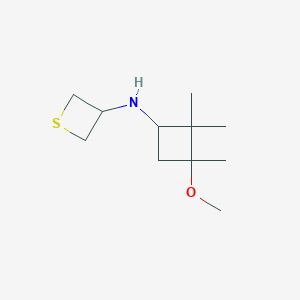

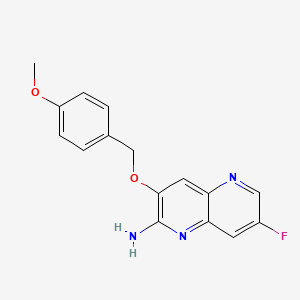


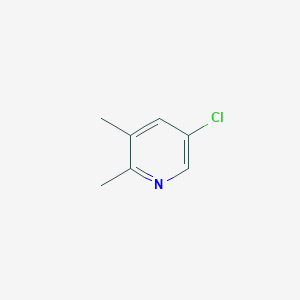
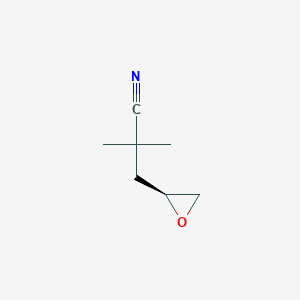
![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)
